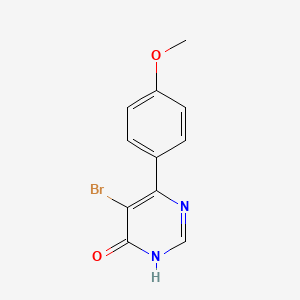

5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Description

5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a brominated pyrimidinone derivative featuring a 4-methoxyphenyl substituent at the 6-position. Its synthesis typically involves condensation reactions, as demonstrated in the preparation of Schiff bases and benzooxazepine derivatives, where it serves as a key intermediate . Spectral characterization (e.g., $ ^1H $-NMR, IR) confirms its structure, with the bromine atom enhancing electrophilic reactivity and the methoxyphenyl group contributing to π-π stacking interactions, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

5-bromo-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-8-4-2-7(3-5-8)10-9(12)11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) |

InChI Key |

WIDQNBISWOCAIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 5-bromopyrimidine.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 5-bromopyrimidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the intermediate compound.

Cyclization: The intermediate compound undergoes cyclization under acidic or basic conditions to form the final product, 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include:

Catalysts: The use of catalysts such as palladium or copper to enhance the reaction rate.

Solvents: The selection of appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and biaryl compounds.

Scientific Research Applications

Anticancer Activity

The compound has been synthesized and evaluated for its potential as an anticancer agent. Research indicates that derivatives of 5-bromo-pyrimidine, including 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Evaluation

A study conducted by Kumar et al. (2019) synthesized a series of 5-bromo-pyrimidine derivatives and tested their anticancer activity against multiple cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay. Among the synthesized compounds, several showed potent activity compared to the reference drug Dasatinib. The results indicated that compounds derived from 5-bromo-pyrimidines could be promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one have also been investigated. The compound has shown effectiveness against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study: Antimicrobial Evaluation

In a study focusing on the antimicrobial activity of synthesized bromopyrimidine derivatives, it was found that several compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The evaluation was performed using the broth dilution method against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had promising activity levels .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus | 32 | |

| 6b | E. coli | 16 | |

| 5e | Bacillus subtilis | 8 |

Antitrypanosomal Activity

Another significant application of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is its antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness.

Case Study: Antitrypanosomal Evaluation

Research highlighted the design and synthesis of novel pyrimidine derivatives with antitrypanosomal properties. One particular compound demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, showcasing its potential as a therapeutic agent in treating trypanosomiasis . The study emphasized the importance of substituent variations on the pyrimidine ring in enhancing biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with analogous pyrimidinones:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Bromine vs. Trifluoromethyl : The bromine atom in 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one facilitates nucleophilic substitution reactions, whereas the CF$_3$ group in its trifluoromethyl analog increases electron deficiency, enhancing resistance to metabolic degradation .

- Methoxyphenyl vs. Methylsulfanyl : The 4-methoxyphenyl group improves solubility in organic solvents compared to methylsulfanyl derivatives, which exhibit stronger thiol-mediated binding in enzyme inhibition .

Biological Activity

5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy-substituted phenyl group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The structure of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can be represented as follows:

This molecular formula indicates the presence of bromine (Br), nitrogen (N), and oxygen (O) atoms, which play significant roles in its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, including:

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cancer cells in vitro.

- Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. The half-maximal inhibitory concentration (IC50) values for derivatives indicate significant potency against these targets.

- Antimicrobial Activity : Some derivatives of this compound have been evaluated for their antibacterial and antifungal properties, showing effectiveness against specific Gram-positive and Gram-negative bacteria.

Anticancer Studies

In a study evaluating the anticancer potential of various pyrimidine derivatives, 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one was tested against multiple cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity, particularly against breast cancer and colorectal cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Significant growth inhibition |

| HCT116 (Colorectal) | 12.8 | Moderate cytotoxic effects |

| A549 (Lung) | 15.0 | Lower efficacy compared to others |

Anti-inflammatory Mechanism

The anti-inflammatory activity of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has been attributed to its ability to inhibit COX enzymes. In vitro assays demonstrated that this compound effectively reduced prostaglandin E2 production, a key mediator in inflammation. The following data illustrates its inhibitory potency:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | 8.2 | COX-1 |

| Derivative A | 7.5 | COX-2 |

| Derivative B | 12.0 | COX-2 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard broth microdilution methods against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 | Highly Active |

| Escherichia coli | 0.020 | Highly Active |

| Candida albicans | 0.050 | Moderately Active |

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, demonstrating its versatility in medicinal chemistry:

- Synthesis of Derivatives : Researchers synthesized various derivatives to enhance biological activity and selectivity towards specific targets.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating inflammatory diseases and cancer.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity and interaction mechanisms of the compound with relevant biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, and how can reaction conditions be controlled to improve yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor halogenation or coupling reactions. For example, bromination at the 5-position can be achieved using phosphoryl chloride under controlled heating (e.g., 100°C for 1 hour, as demonstrated in analogous pyrimidinone syntheses). Solvent choice (e.g., dichloromethane for extraction) and stoichiometric ratios of reagents (e.g., phosphoryl chloride) are critical to minimizing by-products. Reaction progress should be monitored via TLC, and purification via column chromatography ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H-NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm for methoxyphenyl substituents) and pyrimidinone ring protons (δ 8.0–8.5 ppm). The absence of undesired peaks (e.g., hydrazinyl groups at δ 4–5 ppm) confirms purity .

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of 5-Bromo-6-(4-methoxyphenyl)pyrimidin-4(3H)-one in nucleophilic substitution reactions, and what experimental validation is required?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution at the 5-bromo position to predict susceptibility to nucleophilic attack. Key parameters include LUMO energy levels and Fukui indices. Experimental validation involves synthesizing derivatives (e.g., replacing Br with amino or alkoxy groups) and comparing reaction rates via kinetic studies. Cross-referencing computational data with experimental yields (e.g., ≥80% for SNAr reactions) confirms model accuracy .

Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in the synthesis of derivatives of this compound?

- Methodological Answer :

- Controlled Variable Testing : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify outliers. For example, polar aprotic solvents (DMF) may enhance reactivity compared to non-polar solvents .

- By-Product Analysis : Use LC-MS to detect side products (e.g., debrominated intermediates) and refine reaction pathways.

- Cross-Validation : Compare results with analogous compounds (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) to isolate structural vs. electronic effects .

Q. How do structural modifications at the 5-bromo position affect the compound’s biological activity, and what in vitro assays are recommended for evaluation?

- Methodological Answer :

- Modification Strategies : Replace Br with bioisosteres (e.g., -CF₃, -NH₂) to alter lipophilicity and binding affinity.

- Assays :

- Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Binding Studies : Surface Plasmon Resonance (SPR) quantifies interactions with target proteins (e.g., Kd values ≤ 1 μM indicate high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.